molecular formula C14H13ClN2O B5787955 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide

3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide

Cat. No. B5787955
M. Wt: 260.72 g/mol
InChI Key: OBYLNJVEKYTAIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide is a synthetic compound that has been widely used in scientific research due to its unique properties. It belongs to the class of benzamides and has a molecular formula of C15H14ClN3O.

Mechanism of Action

The mechanism of action of 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide is not fully understood. However, it is known to bind to specific sites on GPCRs, leading to the activation or inhibition of downstream signaling pathways. It has also been shown to modulate the activity of ion channels, leading to changes in cellular excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the release of dopamine in the brain, leading to antipsychotic effects. It has also been shown to modulate the activity of histamine receptors, leading to anti-inflammatory effects. In addition, it has been shown to modulate the activity of ion channels, leading to changes in cellular excitability.

Advantages and Limitations for Lab Experiments

One advantage of using 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide in lab experiments is its high potency and selectivity for specific receptors and ion channels. This allows for precise modulation of cellular signaling pathways. However, one limitation is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide. One area of interest is the development of more potent and selective ligands for specific GPCRs and ion channels. Another area of interest is the use of this compound as a tool for studying the regulation of intracellular signaling pathways and the modulation of cellular excitability. Finally, there is potential for the use of this compound in the development of new therapeutic agents for various diseases and disorders.

Synthesis Methods

The synthesis of 3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide involves the reaction of 3-chloro-4-methylbenzoic acid with 2-pyridinemethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with ammonia to obtain the final product. The purity of the compound can be improved by recrystallization from an appropriate solvent.

Scientific Research Applications

3-chloro-4-methyl-N-(2-pyridinylmethyl)benzamide has been used in various scientific studies as a research tool. It is commonly used as a ligand for G protein-coupled receptors (GPCRs) such as the dopamine D2 receptor and the histamine H3 receptor. It has also been used as a tool for studying the regulation of ion channels and the modulation of intracellular signaling pathways.

properties

IUPAC Name

3-chloro-4-methyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-10-5-6-11(8-13(10)15)14(18)17-9-12-4-2-3-7-16-12/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYLNJVEKYTAIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCC2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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